Quinine sulfate dihydrate
Description
Historical Context of Quinine (B1679958) Discovery and Isolation
The story of quinine begins with the bark of the cinchona tree, native to the Andean regions of South America. guntherpublications.comcheminst.ca Indigenous populations in Peru were aware of the bark's medicinal properties for treating fevers. nih.gov Jesuit missionaries are credited with introducing cinchona bark to Europe around the 17th century, where it became known as "Jesuit's powder" or "Peruvian bark." acs.orgresearchgate.net For centuries, the bark was used in its crude, powdered form, often mixed with wine to mask its intense bitterness. guntherpublications.com
The pivotal moment in the scientific history of quinine occurred in 1820 when French pharmacists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated the active alkaloid from the cinchona bark. guntherpublications.comacs.orgunizg.hr They named the compound quinine, derived from the Quechua word "quina-quina," meaning "bark of barks." wikipedia.org This isolation was a landmark achievement, marking one of the first times a chemical compound was identified as the active principle in a medicinal plant. britannica.com Pelletier and Caventou's work, using the more potent yellow cinchona bark, allowed for standardized dosing and a more effective treatment for malaria. unizg.hrceon.rs Their refusal to patent their discovery and the subsequent establishment of a factory for quinine extraction are often cited as the dawn of the modern pharmaceutical industry. unizg.hrceon.rs
Evolution of Quinine's Significance in Chemical Science
Following its isolation, the significance of quinine rapidly evolved within chemical science. Initially, its primary value was in medicine, providing a purified and quantifiable substance for treating malaria, which was a major global health issue. unizg.hrbritannica.com This marked a shift from herbal remedies to chemical therapeutics. britannica.com The availability of pure quinine spurred further research, leading to the isolation of other related cinchona alkaloids such as quinidine (B1679956), cinchonine, and cinchonidine. unizg.hrceon.rs
In the 20th century, the focus of quinine research expanded. Its complex molecular structure presented a significant challenge to synthetic chemists. The quest for its total synthesis was a major driver in the development of new synthetic methodologies. cheminst.caacs.org An early attempt at synthesizing quinine in 1856 by William Henry Perkin famously led to the accidental discovery of the first synthetic dye, mauveine, which launched the synthetic dye industry. cheminst.ca
Beyond synthesis, quinine sulfate (B86663) became a crucial tool in other areas of chemistry. Due to its strong and consistent fluorescence, it was adopted as a standard reference material in photochemistry and fluorescence spectroscopy. wikipedia.orggovinfo.govntis.gov Its chiral nature also made it a valuable component in asymmetric catalysis, where it is used as a ligand or catalyst to control the stereochemical outcome of chemical reactions. wikipedia.org
Current and Future Directions in Academic Research on Quinine Sulfate Dihydrate
Today, academic research on this compound continues to explore new frontiers. While its use as a primary antimalarial has been largely superseded by newer synthetic drugs, it remains a subject of interest for its unique physicochemical properties. britannica.comnih.gov
Materials Science: Recent studies have investigated the use of quinine sulfate as a corrosion inhibitor for carbon steel in acidic environments. researchgate.net Research suggests that the quinine molecule can adsorb onto the metal surface, forming a protective layer. researchgate.net Future work may focus on optimizing its application in developing new, environmentally friendly corrosion inhibitors.
Analytical Chemistry and Dosimetry: this compound's well-characterized fluorescence properties are being leveraged in novel applications. One area of active research is in Cherenkov dosimetry for radiation therapy. arxiv.orgarxiv.org Adding quinine sulfate to water can convert the directional Cherenkov light produced during irradiation into isotropic fluorescence, which can improve the accuracy of dose measurements. arxiv.orgarxiv.org Future research will likely focus on refining this technique and exploring other fluorophores.
Crystal Engineering and Polymorphism: The crystalline nature of this compound is another area of study. Research into its different polymorphic and solvatomorphic forms—crystals with the same chemical composition but different structures—is ongoing. scirp.org Understanding these different forms is crucial as they can have different physical properties. This research has implications for controlling the stability and properties of crystalline materials. scirp.org
Chiral Catalysis: The use of quinine and its derivatives as chiral catalysts in asymmetric synthesis remains a vibrant field of research. wikipedia.org Scientists continue to develop new catalytic systems based on the quinine scaffold for the synthesis of complex, stereochemically defined molecules, which is of great importance in the pharmaceutical and fine chemical industries.
Chemical and Physical Properties of this compound
This compound is a white crystalline powder or fine, colorless needles. westliberty.educhemicalbook.com It is known for being sensitive to light, darkening upon exposure. chemicalbook.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O |
| Molecular Weight | 782.96 g/mol |
| Appearance | White crystalline powder or fine, colorless needles |
| Melting Point | ~205-225 °C (decomposes) |
| Solubility | Slightly soluble in water; soluble in a mixture of chloroform (B151607) and absolute alcohol (2:1) |
| Stability | Stable under normal conditions, but darkens on exposure to light |
Data sourced from multiple references. westliberty.edufao.orgchemicalbook.comchemdad.com
Research Findings on this compound
Fluorescence Spectroscopy
This compound is a widely used fluorescence standard due to its high and stable fluorescence quantum yield. wikipedia.org It is often dissolved in sulfuric or perchloric acid for these measurements. starna.comomlc.org The National Institute of Standards and Technology (NIST) has designated it as a Standard Reference Material (SRM 936a). ntis.govstarna.com
Table 2: Fluorescence Properties of Quinine Sulfate in Acidic Solution
| Parameter | Value | Conditions |
| Excitation Wavelength | 347.5 nm | In 0.1 mol/L HClO₄ |
| Emission Range | 375 nm - 675 nm | In 0.1 mol/L HClO₄ |
| Fluorescence Quantum Yield | ~0.55 | In 0.5 M H₂SO₄ |
Data sourced from multiple references. starna.comomlc.org
Crystal Structure and Polymorphism
The crystal structure of this compound has been determined using X-ray diffraction. nih.gov The structure is monoclinic, and the unit cell contains two formula units. nih.gov Research has also identified different polymorphic and solvatomorphic forms of quinine sulfate. scirp.org These forms are generated by recrystallization from different solvents and exhibit different thermal properties and crystal lattices, which can be characterized using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffractometry (XRPD). scirp.org
Table 3: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| a | 20.180 Å |
| b | 6.637 Å |
| c | 15.316 Å |
| β | 113.288° |
| Volume | 1884.2 ų |
| Z | 2 |
Data from a redetermination of the crystal structure at 100 K. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNFLHYOFXQIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54N4O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] | |
| Record name | Quinine sulfate dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol. | |
| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 992 | |
| Record name | QUINIDINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ | |
| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 992 | |
| Record name | QUINIDINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. | |
CAS No. |
6119-70-6, 50-54-4 | |
| Record name | (R)-[(5R,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol; sulfuric acid; dihydrate | |
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| Record name | QUINIDINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic and Extraction Methodologies for Quinine and Its Sulfate Dihydrate
Natural Product Isolation Techniques from Cinchona Bark
The primary and only economically viable source of quinine (B1679958) remains the bark of the Cinchona tree. wikipedia.org The extraction of quinine from this natural source has evolved from traditional methods to more advanced and efficient modern techniques.
Historically, the isolation of quinine began with the pioneering work of Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1820, who were the first to extract the pure alkaloid. nih.govcam.ac.uk Traditional extraction processes generally involve pulverizing the dried Cinchona bark and treating it with an alkali, such as lime or sodium hydroxide. ijpce.orggoogle.com This alkaline treatment liberates the free quinine base from its salt form within the plant material. The freed base is then extracted using an organic solvent, historically benzene (B151609) or chloroform (B151607). scribd.com The resulting crude extract contains quinine along with other Cinchona alkaloids like cinchonine, quinidine (B1679956), and cinchonidine. wikipedia.org The quinine is then selectively precipitated from the concentrated extract, often by treatment with sulfuric acid to form the less soluble sulfate (B86663) salt, which can be further purified by crystallization. scribd.com
In recent years, research has focused on developing more efficient, rapid, and environmentally friendly extraction methods. These modern techniques aim to reduce solvent consumption and extraction time while maximizing the yield of quinine.
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, accelerating the extraction process. A 2025 study optimized MAE conditions for Cinchona officinalis bark, achieving a maximum quinine yield of 3.93 ± 0.11 mg/g. mdpi.comresearchgate.net The optimal conditions were identified as using 65% ethanol (B145695) as the solvent at a temperature of 130°C for 34 minutes. mdpi.comresearchgate.net
Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse and disrupt the plant cell walls, enhancing solvent penetration and mass transfer. Optimized UAE can yield 2.81 ± 0.04 mg/g of quinine from Cinchona officinalis bark. mdpi.comresearchgate.net This method is notably faster, with an optimal extraction time of just 15 minutes using 61% ethanol at 25°C. mdpi.comresearchgate.net
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. In a process for extracting quinine from ground Cinchona bark, supercritical CO2 is used at pressures between 100 and 500 bar and temperatures of 80 to 120°C. google.com The extracted quinine is then directly precipitated as quinine sulfate by passing the CO2 stream through a separation vessel containing sulfuric acid. google.com
Comparison of Modern Quinine Extraction Methods from Cinchona Bark
| Extraction Method | Typical Solvent | Optimized Conditions | Quinine Yield | Key Advantages |
|---|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Aqueous Ethanol | 65% Ethanol, 130°C, 34 min | ~3.93 mg/g | High yield, efficient |
| Ultrasound-Assisted Extraction (UAE) | Aqueous Ethanol | 61% Ethanol, 25°C, 15 min | ~2.81 mg/g | Very rapid, lower energy consumption |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | 100-500 bar, 80-120°C | N/A | "Green" solvent, integrated salt formation |
Total Synthesis Pathways of Quinine
The total synthesis of quinine has been a landmark challenge in organic chemistry for over 150 years. wikipedia.org Its complex molecular architecture, featuring a quinoline (B57606) core linked to a quinuclidine (B89598) ring system and five stereogenic centers, makes it a difficult synthetic target. wikipedia.org The journey to synthesize quinine is marked by significant breakthroughs, controversies, and the development of new synthetic strategies. udel.eduwikipedia.org
Several key efforts have defined the history of quinine synthesis. An early, famous attempt by William Henry Perkin in 1856, while unsuccessful in producing quinine, serendipitously led to the discovery of the first synthetic dye, mauveine, and catalyzed the birth of the chemical industry. udel.edu
Paul Rabe and Karl Kindler (1918): Rabe, who had previously established the correct atomic connectivity of quinine in 1907, and his student Kindler reported the first conversion of a known degradation product, quinotoxine, back into quinine. wikipedia.orgresearchgate.net This was a crucial step, demonstrating that the quinuclidine ring could be formed from the rearranged quinotoxine structure. researchgate.netorganic-chemistry.org However, their publication was brief and lacked detailed experimental procedures, which became a point of contention decades later. wikipedia.orgnih.gov
Robert B. Woodward and William E. Doering (1944): During World War II, amidst a shortage of natural quinine, Woodward and Doering announced the "Total Synthesis of Quinine". nih.govchstm.org They achieved a multi-step synthesis of the intermediate homomeroquinene and subsequently converted it into quinotoxine. researchgate.netnih.gov They then claimed a formal total synthesis by citing the earlier work of Rabe and Kindler for the final conversion of quinotoxine to quinine. nih.gov This achievement was widely celebrated as a monumental success. chstm.org
Gilbert Stork (2001): Nearly 60 years later, Gilbert Stork published the first fully stereoselective total synthesis of quinine. udel.eduias.ac.in In doing so, he questioned the validity of the Woodward-Doering claim, arguing that the Rabe-Kindler conversion was unsubstantiated and likely would not have worked as implied. udel.eduwikipedia.org Stork’s route ingeniously controlled the molecule's stereochemistry at each critical step, avoiding the formation of unwanted stereoisomers—a significant problem in earlier approaches. udel.eduias.ac.in
Resolution and Further Syntheses: The controversy surrounding the Woodward-Doering synthesis was eventually put to rest in 2007 when a team led by Robert Williams successfully replicated the Rabe-Kindler conversion of quinotoxine to quinine. organic-chemistry.org Following Stork's milestone, other efficient and stereocontrolled syntheses have been reported, notably by research groups led by Eric Jacobsen (2003) and Yuichi Kobayashi (2004), who developed novel catalytic asymmetric methods. researchgate.netias.ac.in
Key Milestones in the Total Synthesis of Quinine
| Year | Researcher(s) | Key Achievement |
|---|---|---|
| 1918 | P. Rabe & K. Kindler | First reported conversion of quinotoxine to quinine. researchgate.net |
| 1944 | R. B. Woodward & W. E. Doering | Formal total synthesis of quinine via the synthesis of quinotoxine. nih.gov |
| 2001 | G. Stork | First entirely stereoselective total synthesis of quinine. udel.eduias.ac.in |
| 2007 | R. Williams et al. | Successfully repeated and validated the Rabe-Kindler conversion. organic-chemistry.org |
| 2003 | E. Jacobsen et al. | Developed a catalytic asymmetric total synthesis of quinine. researchgate.netias.ac.in |
Salt Formation Mechanisms: Quinine to Quinine Sulfate Dihydrate
Quinine is a basic alkaloid due to the presence of two nitrogen atoms—a tertiary amine in the quinuclidine ring and a nitrogen in the aromatic quinoline ring. wikipedia.org The quinuclidine nitrogen is the more basic of the two. This basicity allows quinine to readily react with acids to form salts. wikipedia.org
The formation of this compound involves the reaction of two molecules of quinine base with one molecule of sulfuric acid (H₂SO₄). In this acid-base reaction, the sulfuric acid protonates the basic nitrogen atoms of the quinine molecules. The resulting product is a salt, (C₂₀H₂₄N₂O₂)₂·H₂SO₄.
This salt is then crystallized from an aqueous solution. During the crystallization process, two water molecules are incorporated into the crystal lattice for each formula unit of the quinine sulfate salt, forming the stable this compound, (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O. This hydrated form is a white crystalline powder. The formation of the dihydrate is a crucial step for the purification and stabilization of the compound for pharmaceutical use. It is known that quinine sulfate can exist in multiple crystalline forms, or polymorphs, which can be obtained by recrystallization from different solvents. scirp.orggoogle.com The dihydrate is a commonly produced and well-characterized form. google.com
Advanced Structural Elucidation and Solid State Chemistry of Quinine Sulfate Dihydrate
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed structural and photophysical characterization of quinine (B1679958) sulfate (B86663) dihydrate. These techniques provide insights into the electronic transitions, vibrational modes of functional groups, and the complex photophysical behaviors of the molecule.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique used to study the electronic transitions within the quinine molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of quinine sulfate, typically measured in a dilute acid solution such as sulfuric acid, exhibits distinct absorption bands corresponding primarily to π → π* transitions within the aromatic quinoline (B57606) ring system. colby.edu
The spectrum characteristically shows two main absorption maxima. colby.edulibretexts.org One major peak is observed in the UV-A region, typically around 347-350 nm, with a secondary, more intense peak appearing in the UV-C region at approximately 250 nm. colby.edulibretexts.org The absorption at longer wavelengths (around 350 nm) is responsible for the molecule's well-known fluorescence, while the higher-energy absorption at 250 nm also leads to the same fluorescence emission, indicating that the same excited singlet state is reached after initial excitation to a higher state. colby.edulibretexts.org
The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is an important parameter obtained from UV-Vis analysis. For quinine sulfate in 0.5 M H₂SO₄, the molar extinction coefficient at 347.5 nm has been reported to be 5,700 cm⁻¹/M. These spectral features are crucial for both qualitative identification and quantitative analysis.
Table 1: UV-Vis Absorption Data for Quinine Sulfate
| Solvent Condition | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Reference |
| 0.5 M H₂SO₄ | 347.5 nm | 5,700 cm⁻¹/M | |
| 0.05 M H₂SO₄ | 349.0 nm | 5,700 cm⁻¹/M | |
| Dilute H₂SO₄ | ~350 nm | Not specified | colby.edulibretexts.orgnih.gov |
| Dilute H₂SO₄ | ~250 nm | Not specified | colby.edulibretexts.org |
Quinine sulfate is a highly fluorescent compound, particularly in acidic solutions, and is widely used as a fluorescence quantum yield standard. colby.eduresearchgate.net Its photophysical properties are extensively studied to understand its behavior in the excited state.
The fluorescence of quinine sulfate is characterized by its excitation and emission spectra. The excitation spectrum, which plots fluorescence intensity versus excitation wavelength, closely mirrors the absorption spectrum. colby.edu This confirms that the absorption of a photon is the initial step leading to fluorescence. For quinine sulfate in dilute sulfuric acid, the excitation spectrum shows maxima at approximately 250 nm and 350 nm. colby.edulibretexts.org
The emission spectrum is obtained by exciting the molecule at a fixed wavelength (e.g., 310 nm or 350 nm) and scanning the emitted light's intensity across a range of wavelengths. libretexts.org Quinine sulfate exhibits a strong, broad emission band in the blue region of the visible spectrum, with a maximum typically reported around 450 nm. colby.edulibretexts.org Some studies have noted a slightly red-shifted emission maximum at 481 nm, though the intensity at 450 nm remains high. nih.gov The emission wavelength is independent of the excitation wavelength (whether excited at 250 nm or 350 nm), which is consistent with Kasha's rule, stating that emission generally occurs from the lowest vibrational level of the first excited singlet state (S₁). colby.edu
Table 2: Fluorescence Spectral Data for Quinine Sulfate
| Solvent Condition | Excitation Maximum (λex) | Emission Maximum (λem) | Reference |
| Dilute H₂SO₄ | ~250 nm, ~350 nm | ~450 nm | colby.edulibretexts.org |
| 0.5 M H₂SO₄ | 310 nm | Not specified, broad blue emission | |
| 0.05 M H₂SO₄ | 310 nm | Not specified, broad blue emission | |
| Sulfuric Acid | Not specified | 481 nm | nih.gov |
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Quinine sulfate dihydrate is a well-established reference material for determining quantum yields due to its high and stable Φf value in acidic media. openfluor.org
The quantum yield for quinine sulfate dissolved in 0.5 M or 0.05 M H₂SO₄ is consistently reported to be 0.546 or 0.55. libretexts.orgarxiv.org The National Institute of Standards and Technology (NIST) uses SRM 936 this compound as a standard, reporting a quantum yield of 0.60 in 0.1 M HClO₄. openfluor.org The reliability of these values makes quinine sulfate an essential tool for calibrating fluorescence instrumentation and for comparative studies of other fluorescent compounds. openfluor.orgnih.gov
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. The fluorescence of quinine sulfate is susceptible to quenching by various chemical species, particularly halide ions. nih.gov The quenching mechanism can be static, dynamic, or a combination of both. nih.gov
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. colby.edu This process is described by the Stern-Volmer equation. Studies on the quenching of quinine sulfate by halide ions (Cl⁻, Br⁻, I⁻) show that the efficiency of quenching increases with the atomic mass of the halide. nih.gov The quenching order is I⁻ > Br⁻ > Cl⁻. nih.gov This is attributed to the "heavy atom effect," which enhances intersystem crossing from the excited singlet state to the triplet state, thus reducing fluorescence.
Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. colostate.edu Upon excitation, this complex immediately returns to the ground state without emitting a photon.
Research indicates that the quenching of quinine sulfate by halide ions involves a combination of mechanisms, including dynamic and static processes, as well as electron transfer. nih.gov Other quenching phenomena include concentration quenching (inner filter effect), which occurs at high concentrations of the fluorophore. colby.edu
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound provides a characteristic fingerprint, with absorption bands corresponding to its complex structure.
Key vibrational bands observed in the spectrum include:
O-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ is typically associated with the stretching vibrations of the hydroxyl (-OH) group of the alcohol and the water molecules of hydration.
C-H Stretching: Bands corresponding to the stretching of aromatic C-H bonds on the quinoline ring and aliphatic C-H bonds in the quinuclidine (B89598) moiety appear in the 2800-3100 cm⁻¹ region. researchgate.net
C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations from the quinoline ring are observed in the 1500-1625 cm⁻¹ region. researchgate.netscirp.org
C-O Stretching: The spectrum shows strong absorptions for C-O stretching from the methoxy (-OCH₃) group and the secondary alcohol, typically in the 1070-1250 cm⁻¹ range. researchgate.netscirp.org
S=O Stretching: The sulfate anion (SO₄²⁻) gives rise to strong characteristic absorption bands.
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands, including C-N bending, C-H deformations, and skeletal vibrations of the ring structures, which are unique to the molecule. researchgate.netscirp.org
Table 3: Characteristic FTIR Absorption Bands for Quinine Sulfate
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 3219 - 3293 | -OH Stretch | Alcohol / Water of Hydration | scirp.org |
| 2962 | C-H Stretch | Alkyl | researchgate.net |
| 1624 | C=C Stretch | Alkene | researchgate.net |
| 1508 - 1515 | C=C Stretch | Aromatic | scirp.org |
| 1457 | C-H Deformation | Alkyl | researchgate.net |
| 1381 | C-N Stretch | Aryl | researchgate.net |
| 1238 - 1248 | C-O Stretch | Methoxy / Alcohol | scirp.org |
| 1156 | O-H Deformation | Alcohol | researchgate.net |
| 1074 - 1088 | C-N Bend | scirp.org | |
| 730 | C-H Deformation | Aryl | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules, including this compound. While comprehensive 2D NMR studies specifically on the dihydrate salt are not extensively published in readily available literature, ¹H NMR data provides significant insight into the molecular structure. The proton NMR spectrum allows for the assignment of signals to the various protons within the quinine molecule, confirming the integrity of the quinoline and quinuclidine ring systems, the vinyl group, the methoxy group, and the stereochemistry of key chiral centers.
The chemical shifts in the ¹H NMR spectrum of quinidine (B1679956) sulfate, a diastereomer of quinine, provide a close approximation of the expected signals for quinine sulfate due to their structural similarity. The aromatic protons on the quinoline ring typically appear in the downfield region (δ 7.0-9.0 ppm). The vinyl group protons show characteristic signals in the olefinic region (δ 5.0-6.0 ppm), and the proton attached to the carbon bearing the hydroxyl group appears as a distinct signal. The aliphatic protons of the quinuclidine cage and the methoxy group protons are found in the upfield region of the spectrum.
Table 1: Representative ¹H NMR Chemical Shifts for Quinine/Quinidine Derivatives (Note: Data is illustrative, based on the closely related quinidine sulfate structure, as specific this compound data is sparse in the cited literature. chemicalbook.com)
| Assignment | Chemical Shift (ppm) |
| Aromatic Protons (Quinoline Ring) | 8.63, 7.82, 7.57, 7.25, 7.13 |
| C9-H (adjacent to OH) | 6.44 |
| Vinyl Group Protons | 5.93, 5.13, 5.11 |
| Methoxy Group Protons (-OCH₃) | 3.87 |
| Quinuclidine Ring Protons | 1.56 - 3.41 |
This interactive table is based on data for quinidine sulfate dihydrate, a diastereomer of this compound. chemicalbook.com
Crystallography and Polymorphism Studies
The solid-state properties of an active pharmaceutical ingredient are critical to its stability and performance. Quinine sulfate has been shown to exist in multiple crystalline forms, a phenomenon known as polymorphism. These different forms can exhibit distinct physical and chemical properties.
Identification and Characterization of Distinct Crystalline Forms
Research has demonstrated that quinine sulfate can exist in at least four different crystal forms, which can be generated through recrystallization from various solvents. scirp.orgscirp.org These forms have been characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). scirp.orgresearchgate.net
Form O : The original commercially available form. scirp.org
Form I : Obtained by recrystallization from n-propanol. It displays a monotropic relationship, converting from a low-melting form (IL) to a high-melting, more stable form (IH) upon heating. scirp.orgscirp.org
Form II : Obtained from isobutyl alcohol. This form shows an enantiotropic relationship between its low-melting (IIL) and high-melting (IIH) forms. scirp.orgscirp.org
Form III & IV : These are identified as solvatomorphs, incorporating solvent molecules into their crystal lattice. scirp.orgscirp.org
Further studies have identified additional polymorphic forms, designated B through K, produced under various crystallization conditions, highlighting the complex solid-state landscape of this compound. google.com
Investigation of Solvatomorphism in Quinine Sulfate
Solvatomorphism, the existence of different crystalline forms due to the incorporation of solvent molecules, is a key aspect of quinine sulfate's solid-state chemistry. Forms III and IV, obtained by recrystallization from pentanol and tert-amyl alcohol respectively, are characterized as solvates. scirp.org
Thermal analysis is instrumental in identifying these forms. The DSC thermogram for Form III shows a broad endotherm at 129.6°C, which corresponds to a 5.3% mass loss in TGA, indicating the removal of solvent. scirp.org This suggests the formation of a pentanol solvate with a 2:1 stoichiometry (quinine sulfate:pentanol). Similarly, Form IV exhibits a broad endotherm at 103.2°C and a corresponding mass loss of 3.9% in TGA, consistent with the removal of 0.5 moles of tert-amyl alcohol per mole of quinine sulfate. scirp.org Upon desolvation, both Form III and Form IV convert back to the original crystal lattice (Form O). scirp.org
Single Crystal X-ray Diffraction for Structural Determination
Single crystal X-ray diffraction provides the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. The crystal structure of this compound (2C₂₀H₂₅N₂O₂⁺·SO₄²⁻·2H₂O) has been redetermined with high precision at a temperature of 100 K. researchgate.net
This analysis confirmed that the asymmetric unit of the crystal consists of one quininium cation, half of a sulfate anion (with the sulfur atom on a twofold axis), and one water molecule. researchgate.net The crystallographic data provides precise bond lengths, angles, and the absolute configuration of the molecule in the solid state.
Table 2: Crystallographic Data for this compound
| Parameter | Value | Source |
| Chemical Formula | 2C₂₀H₂₅N₂O₂⁺·SO₄²⁻·2H₂O | researchgate.net |
| Formula Weight | 782.94 | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2 | researchgate.net |
| a (Å) | 20.180 (7) | researchgate.net |
| b (Å) | 6.637 (2) | researchgate.net |
| c (Å) | 14.453 (5) | researchgate.net |
| β (°) | 107.13 (3) | researchgate.net |
| Volume (ų) | 1849.7 (11) | researchgate.net |
| Z (formula units/cell) | 2 | researchgate.net |
| Temperature | 100 K | researchgate.net |
Analysis of Hydrogen Bonding Networks and Crystal Packing
The crystal structure of this compound is stabilized by an extensive network of hydrogen bonds. The quininium cations, sulfate anions, and water molecules are linked together into a three-dimensional supramolecular architecture. researchgate.net
Thermal Behavior and Solid-State Phase Transformations
The thermal behavior of this compound and its various polymorphic and solvated forms has been extensively studied by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). scirp.org These analyses reveal distinct melting points, enthalpies of fusion, and solid-state transitions that are unique to each crystalline form.
The original form (Form O) shows a melting endotherm at 209.8°C. researchgate.net In contrast, the polymorphic forms exhibit more complex thermal profiles. For example, Form I shows an initial event at 154.4°C followed by a solid-solid transition to a more stable form that melts at 203.5°C. researchgate.net Form II melts at 144.7°C, recrystallizes, and then melts again at a higher temperature of 214.5°C. researchgate.net The solvated forms (III and IV) first show broad endotherms corresponding to desolvation, followed by the melting of the resulting desolvated solid at temperatures near that of Form O. scirp.org
Table 3: Thermal Characteristics of Quinine Sulfate Crystalline Forms
| Form | Initial Event (°C) | Enthalpy of Fusion (J/g) | Final Melting Point (°C) | Enthalpy of Fusion (J/g) | Notes |
| Form I | 154.4 | 1.79 | 203.5 | 48.0 | Solid-solid transition researchgate.net |
| Form II | 144.7 | 58.2 | 214.5 | 117.1 | Recrystallization event researchgate.net |
| Form III | 129.6 | 42.16 | 206.7 | 21.98 | Desolvation followed by melting researchgate.net |
| Form IV | 103.3 | 15.57 | 207.5 | 24.50 | Desolvation followed by melting researchgate.net |
Chemical Reactivity and Degradation Chemistry of Quinine Sulfate Dihydrate
Elucidation of Degradation Pathways under Controlled Conditions
Quinine (B1679958) sulfate (B86663) dihydrate is susceptible to degradation under various conditions, including acid- and base-catalyzed hydrolysis, oxidation, photolysis, and thermal stress. Understanding these degradation pathways is crucial for ensuring the stability and quality of pharmaceutical formulations containing this compound.
Under acidic conditions, quinine sulfate is known to undergo degradation. Studies have shown that when subjected to acid hydrolysis, for instance by refluxing with 0.1 N HCl, a partial degradation of the drug occurs. rjptonline.org One of the key reactions in an acidic environment is the isomerization of quinine to quinotoxine. wikipedia.org This transformation involves a rearrangement of the molecule's structure. Research indicates that quinine sulfate is more sensitive to acidic stress conditions compared to other degradative forces like oxidation or heat. researchgate.net
The rate and extent of degradation are influenced by factors such as the concentration of the acid and the temperature. For example, heating quinine in a phosphoric buffer solution with a low pH has been shown to produce at least five degradation compounds. researchgate.net
Table 1: Degradation of Quinine Sulfate under Acidic Conditions
| Condition | Observation | Reference |
|---|---|---|
| Refluxing with 0.1 N HCl | Partial degradation, with 80.06±0.94% of the drug remaining. | rjptonline.org |
| Acidic Environment | Isomerization to quinotoxine. | wikipedia.org |
Similar to its behavior in acidic media, quinine sulfate is also sensitive to alkaline conditions. Base-catalyzed hydrolysis can lead to significant degradation of the compound. For instance, refluxing with 0.1 N NaOH has been shown to cause partial degradation, with a remaining drug content of 77.27±0.82%. rjptonline.org This indicates a slightly higher susceptibility to basic degradation compared to acidic conditions under the tested parameters. rjptonline.org
It has been noted that quinine sulfate tablets are particularly sensitive to alkali stress conditions. researchgate.net The presence of a strong base can promote reactions that alter the chemical structure of the quinine molecule.
Table 2: Degradation of Quinine Sulfate under Basic Conditions
| Condition | Observation | Reference |
|---|---|---|
| Refluxing with 0.1 N NaOH | Partial degradation, with 77.27±0.82% of the drug remaining. | rjptonline.org |
Quinine sulfate is vulnerable to oxidative degradation, which can be induced by various oxidizing agents. A significant decrease in quinine sulfate concentration is observed in the presence of hydrogen peroxide. rjptonline.org For example, in a 0.1% hydrogen peroxide solution, only 49.16±0.61% of the drug content remained, indicating substantial degradation. rjptonline.org The degradation is proportional to the incubation time and the concentration of the oxidizing agent. rjptonline.org
The oxidation of quinine can yield several products. One major product is quinine N-oxide, formed by the oxidation of the amine group at the N-1 position of the quinuclidine (B89598) ring. researchgate.netresearchgate.netscientific.net Further oxidation can occur at the quinoline (B57606) moiety, also producing an N-oxide, and at the secondary alcohol at C-9, yielding a ketone. researchgate.netscientific.net The oxidation of the secondary alcohol at C-9 is a key step in the formation of quininone. google.com Another potential degradation product is quintenine, a carboxylic acid derivative, which is formed with the release of formic acid. rjptonline.org
The presence of catalysts can accelerate the oxidation process. For instance, palladium chloride can catalyze the oxidation of quinine by hydrogen peroxide. researchgate.netscientific.net
Table 3: Products of Quinine Sulfate Oxidative Degradation
| Oxidizing Agent/Condition | Major Degradation Products | Reference |
|---|---|---|
| Hydrogen Peroxide | Quinine N-oxide, Quininone, Quintenine | rjptonline.orgresearchgate.netresearchgate.netscientific.netgoogle.com |
| Chromic Acid | Cinchoninic acid and meroquinene (from the related cinchonine) | sapub.org |
Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of quinine sulfate. nih.gov The compound is known to be sensitive to light and darkens upon exposure. nih.gov The International Conference on Harmonisation (ICH) guidelines for photostability testing utilize a quinine chemical actinometric system to measure light exposure, highlighting its photosensitivity. europa.eunih.gov
The photodegradation of quinine is a complex process that can be influenced by various factors, including the wavelength of light, temperature, and the presence of oxygen. researchgate.net Studies using UV irradiation have shown a reduction in the signals from the quinoline moiety of the quinine molecule, indicating its breakdown. researchgate.net The rate of photolytic degradation is dependent on the light source and experimental conditions. researchgate.net The activation energy for the light-induced reaction of quinine monohydrochloride has been calculated to be 30 kJ/mol. nih.gov
Table 4: Factors Influencing Photolytic Degradation of Quinine Sulfate
| Factor | Effect on Degradation | Reference |
|---|---|---|
| Light Exposure | Darkens the compound; leads to degradation. | nih.gov |
| Temperature | Rate of degradation increases with temperature. | nih.gov |
Quinine sulfate dihydrate is affected by heat. It is known to lose its water of hydration with heat, starting at around 100°C. nih.govtechnopharmchem.com When heated to decomposition, it can emit toxic fumes of nitrogen oxides. nih.gov While some studies suggest that quinine sulfate is less sensitive to dry heat compared to acid and alkali stress, increased temperature is a significant factor in its degradation. researchgate.netresearchgate.net
Upon heating, especially in solution, quinine can be converted to its structural isomers. researchgate.net In the presence of lime, early research suggested that heating on a water-bath could lead to decomposition, although later studies with purified materials showed minimal loss, suggesting the initial observations may have been due to impurities. proquest.com
Table 5: Thermal Behavior of this compound
| Condition | Observation | Reference |
|---|---|---|
| Heating to ~100°C | Loses water of crystallization. | nih.govtechnopharmchem.com |
| Heating to decomposition | Emits toxic fumes of nitrogen oxides. | nih.gov |
Incompatibility Studies with Other Chemical Species
This compound is incompatible with a range of other chemical compounds, which can lead to precipitation, loss of potency, or the formation of new, potentially undesirable substances. It is known to be incompatible with ammonia, alkalis, and strong oxidizers. technopharmchem.com
A significant area of incompatibility is with various salts and organic acids. It forms precipitates with tannic acid, acetates, citrates, tartrates, benzoates, and salicylates. technopharmchem.com For instance, when combined with sodium salicylate (B1505791), quinine hydrochloride (a related salt) forms quinine salicylate, which is an indiffusible precipitate. slideshare.netankara.edu.trgoogleapis.com Similarly, mixing a solution of quinine sulfate with sodium acetate (B1210297) can result in the formation of a bulky white precipitate of quinine acetate. blogspot.com
Incompatibilities also exist with iodides. The interaction of quinine sulfate with potassium iodide in the presence of dilute sulfuric acid can lead to the formation of a compound known as "Herapathite" or "iodosulphate of quinine," which may deposit as bronze or olive-green crystals. googleapis.com
Table 6: Incompatibilities of this compound
| Incompatible Substance | Result of Interaction | Reference |
|---|---|---|
| Ammonia, Alkalis | Chemical reaction, potential degradation | technopharmchem.com |
| Strong Oxidizers | Oxidation of the quinine molecule | technopharmchem.com |
| Tannic acid, Acetates, Citrates, Tartrates, Benzoates | Formation of precipitates | technopharmchem.com |
| Sodium Salicylate | Formation of quinine salicylate precipitate | slideshare.netankara.edu.trgoogleapis.com |
| Sodium Acetate | Formation of quinine acetate precipitate | blogspot.com |
Advanced Analytical Chemistry Methodologies for Quinine Sulfate Dihydrate
Chromatographic Separation and Quantification Techniques
Chromatography stands as a cornerstone for the analysis of multicomponent samples like pharmaceutical products containing quinine (B1679958) sulfate (B86663) dihydrate. Its ability to separate individual compounds from a complex matrix allows for their accurate quantification and characterization.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of quinine sulfate dihydrate due to its versatility, efficiency, and high resolution. researchgate.netresearchgate.net The development of robust HPLC methods is essential for routine quality control and regulatory compliance.
Reversed-phase HPLC (RP-HPLC) is the predominant mode used for the separation of quinine and its related compounds. researchgate.net Method optimization involves a systematic investigation of various parameters to achieve the desired separation with good peak shape, resolution, and analysis time.
Key parameters that are optimized include:
Stationary Phase: C18 columns are frequently chosen for their hydrophobic characteristics, which provide effective retention and separation of quinine and its impurities. orientjchem.orgrjptonline.org Columns like the Zorbax C18 or Symmetry C18 are commonly cited. orientjchem.orgresearchgate.net
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). orientjchem.orgrjptonline.org The ratio of these components is adjusted to control the retention and elution of the analytes. For instance, a mobile phase of methanol and water (30:70 v/v) has been used effectively. ijnrd.org Another study utilized a more complex mobile phase of 0.1 M ammonium (B1175870) acetate (B1210297) (pH 7.0), acetonitrile, and methanol (40:25:35 v/v/v). rjptonline.orgrjptonline.org The pH of the aqueous phase is a critical factor, with acidic conditions (e.g., pH adjusted to 2.7 or 3.03 with ortho-phosphoric acid) often employed to ensure the ionization of the basic nitrogen atoms in quinine, leading to better peak shapes. orientjchem.orgresearchgate.net
Flow Rate and Detection Wavelength: A constant flow rate, typically around 1.0 to 1.2 mL/min, is maintained to ensure reproducible retention times. orientjchem.orgrjptonline.org UV detection is commonly performed at wavelengths where quinine exhibits significant absorbance, such as 233 nm, 254 nm, 316 nm, or 330 nm. orientjchem.orgresearchgate.netijnrd.org
Interactive Table: Example of Optimized RP-HPLC Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Zorbax C18 | Inertsil® ODS-3 C18 (4.6 x 250 mm) |
| Mobile Phase | Acetonitrile & Sodium Phosphate (B84403) Buffer (pH 2.7) | 0.1 M Ammonium Acetate (pH 7.0), Acetonitrile, Methanol (40:25:35 v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection (UV) | 316 nm | 330 nm |
| Injection Volume | 20 µL | 50 µL |
A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development of such methods for this compound is crucial for assessing its stability under various environmental conditions. This is typically achieved through forced degradation studies, where the drug substance is exposed to stress conditions like acid and base hydrolysis, oxidation, and thermal and photolytic stress. rjptonline.orgresearchgate.net
For example, in one study, quinine sulfate samples were subjected to reflux with 1.0 N HCl and 1.0 N NaOH to induce hydrolytic degradation. rjptonline.org The subsequent HPLC analysis demonstrated that the method could effectively separate the intact quinine peak from the peaks of the degradation products, confirming its stability-indicating capability. rjptonline.orgresearchgate.net The ability to resolve the drug from its degradants is a key validation parameter for these methods.
Once a method is developed and validated, it can be used for the precise quantification of quinine and its structurally related impurities. Dihydroquinine is a common process-related impurity found in quinine sulfate. orientjchem.org The accurate quantification of dihydroquinine is essential to ensure the safety and efficacy of the final drug product. orientjchem.org
RP-HPLC methods have been successfully developed to separate and quantify quinine from dihydroquinine. For instance, using a Zorbax C18 column with an acetonitrile-buffer mobile phase, baseline separation was achieved with retention times of approximately 4.6 minutes for quinine and 6.9 minutes for dihydroquinine. orientjchem.orgresearchgate.net Method validation as per regulatory guidelines (e.g., ICH) demonstrates the method's suitability. Key validation parameters include:
Linearity: The method shows a linear relationship between the concentration of the analyte and the detector response over a specified range. For quinine sulfate, linearity has been established in ranges like 48.7-193.87 µg/mL and 0.08-600.00 µg/mL. orientjchem.orgrjptonline.org
Accuracy: Assessed through recovery studies, accuracy demonstrates how close the measured value is to the true value. Recovery rates for dihydroquinine have been reported at 99.4%, and for quinine at 99.83±0.92%. orientjchem.orgrjptonline.org
Precision: This measures the closeness of repeated measurements and is often expressed as the relative standard deviation (%RSD). A precision of <1.09 %RSD has been reported for quinine sulfate determination. rjptonline.orgrjptonline.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For quinine, LOD and LOQ have been reported as 4.32 µg/mL and 13.09 µg/mL, respectively. rjptonline.orgrjptonline.org For the impurity dihydroquinine, an LOD of 0.003 mg/mL and an LOQ of 0.01 mg/mL have been determined. orientjchem.org
Interactive Table: HPLC Method Validation Data
| Validation Parameter | Quinine | Dihydroquinine (Impurity) |
|---|---|---|
| Linearity Range | 0.08 - 600.00 µg/mL | 48.7 - 193.87 µg/mL (as Quinine Sulfate) |
| Correlation Coefficient (R²) | 0.9999 | N/A |
| Accuracy (% Recovery) | 99.83 ± 0.92% | 99.4% |
| Precision (%RSD) | < 1.09% | N/A |
| LOD | 4.32 µg/mL | 0.003 mg/mL |
| LOQ | 13.09 µg/mL | 0.01 mg/mL |
Gas Chromatography (GC) for Volatile Impurities or Derivatized Analytes
Gas Chromatography (GC) is a powerful technique primarily used for the analysis of volatile and thermally stable compounds. While HPLC is more common for a large, non-volatile molecule like quinine, GC has specific applications in its analysis. It is particularly useful for determining residual solvents, which are volatile organic impurities remaining from the manufacturing process. ispub.com A flame ionization detector (FID) is commonly used for this purpose. ispub.com
For the analysis of quinine itself, its low volatility presents a challenge. However, studies have shown that quinine and its diastereoisomer quinidine (B1679956) can be chromatographed without derivatization. oup.comnih.govoup.com This approach requires extraction from an alkaline solution into an organic solvent, followed by concentration. oup.comnih.gov
Alternatively, derivatization can be employed to increase the volatility and thermal stability of quinine, making it more amenable to GC analysis. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogen atoms in the molecule (e.g., in hydroxyl groups) are replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. researchgate.netsigmaaldrich.com GC coupled with mass spectrometry (GC-MS) provides high sensitivity and structural information, making it a valuable tool for impurity identification. researchgate.netoup.com The sensitivity of GC-MS for derivatized quinine can be significantly greater than that of HPLC-UV methods. researchgate.net
Spectrometric and Spectroscopic Quantification Methods
Spectroscopic methods are widely used for the quantification of this compound, leveraging its ability to absorb and emit light. These methods are often simple, rapid, and sensitive.
Fluorescence spectroscopy is an exceptionally sensitive technique for quantifying quinine. nih.govcolostate.edu Quinine is a highly fluorescent molecule, exhibiting strong fluorescence in dilute acidic solutions, such as 0.05 M sulfuric acid. nih.govcolostate.edu The principle involves exciting the molecule at a specific wavelength and measuring the intensity of the light emitted at a longer wavelength.
Excitation and Emission Wavelengths: Quinine has two primary excitation wavelengths at approximately 250 nm and 350 nm. nih.govcolby.edu Regardless of the excitation wavelength used, it consistently shows a maximum fluorescence emission at around 450 nm. nih.govcolostate.educolby.edu
Quantitative Analysis: A linear relationship exists between fluorescence intensity and the concentration of quinine in dilute solutions. nih.gov This allows for the creation of a calibration curve using standard solutions of known concentrations, from which the concentration of an unknown sample can be determined. The method is highly selective because each compound has a characteristic excitation and emission spectrum. colostate.edu
UV-Visible spectrophotometry is another common technique, although generally less sensitive and selective than fluorescence spectroscopy. colostate.educhemsociety.org.ng It is based on the principle of light absorption by the analyte. A standard calibration curve is generated by plotting the absorbance of standard solutions versus their concentrations at a specific wavelength of maximum absorbance (λmax), which for quinine is around 347.5 nm. chemsociety.org.ng This method is often used for determining the concentration of quinine in simpler matrices, like beverages. chemsociety.org.ng
Interactive Table: Spectroscopic Parameters for Quinine Quantification
| Technique | Excitation Wavelength (λex) | Emission Wavelength (λem) | Absorption Wavelength (λmax) |
|---|---|---|---|
| Fluorescence Spectroscopy | ~250 nm and ~350 nm | ~450 nm | N/A |
| UV-Visible Spectrophotometry | N/A | N/A | ~347.5 nm |
Fluorimetric Assays and Miniaturized System Development
Fluorimetric assays are highly suited for the quantitative analysis of this compound due to the molecule's strong native fluorescence in acidic solutions. This intrinsic property allows for sensitive and selective measurement without the need for derivatization. In a medium of 0.05 M sulfuric acid, quinine exhibits two primary excitation wavelengths at approximately 250 nm and 350 nm, with a characteristic intense blue fluorescence emission maximum around 450 nm. The intensity of this emitted fluorescence is directly proportional to the concentration of the analyte, forming the basis for its quantification.
The development of analytical methods often involves validation according to ICH (International Council for Harmonisation) guidelines to ensure accuracy, precision, and reliability. For fluorimetric estimation, this includes preparing a series of standard solutions and generating a calibration curve by plotting fluorescence intensity against concentration. The accuracy of the method can be confirmed through recovery studies, such as the standard addition method, where known amounts of standard are added to the sample.
Recent advancements have focused on the miniaturization of analytical systems for portable, on-site analysis. These systems often replace traditional components with low-cost, compact alternatives. For instance, light-emitting diodes (LEDs) with a wavelength of approximately 346 nm have been successfully used as excitation sources. Digital image processing, using devices like smartphone cameras as detectors, allows for the analysis of the fluorescence intensity, making the entire system portable and powered by a simple notebook connection. Such miniaturized systems have demonstrated satisfactory precision and accuracy for determining quinine in samples like tonic water, with limits of detection (LOD) and quantification (LOQ) reported at 0.99 mg·L−1 and 1.46 mg·L−1, respectively. nih.gov
Table 1: Parameters in Fluorimetric Analysis of this compound
| Parameter | Wavelength/Condition | Reference |
|---|---|---|
| Excitation Wavelengths | 250 nm and 350 nm | colby.edu |
| Emission Wavelength | ~450 nm | colby.edu |
| Acidic Medium | 0.05 M or 0.1 N Sulfuric Acid | |
| Miniaturized Excitation Source | ~346 nm LED | nih.gov |
| Reported LOD (Miniaturized System) | 0.99 mg·L−1 | nih.gov |
| Reported LOQ (Miniaturized System) | 1.46 mg·L−1 | nih.gov |
Atomic Absorption Spectrometry (AAS) in Trace Analysis
Atomic Absorption Spectrometry (AAS) is a powerful technique for determining the concentration of specific elements, particularly metals, at trace and ultra-trace levels. While AAS is not used to quantify the this compound molecule itself, it is an essential method for ensuring the purity of the pharmaceutical compound by analyzing its inorganic impurity profile. Pharmacopeial standards often set strict limits for heavy metal content in active pharmaceutical ingredients.
The application of AAS in this context involves the determination of trace elemental impurities, such as lead, that may be present in the this compound raw material or final product. fao.org The fundamental principle of AAS involves measuring the absorption of light by free atoms in a gaseous state. To achieve this, the sample must undergo a preparation process to liberate the atoms of interest. Common sample preparation techniques include:
Wet Digestion: The organic matrix of the sample is destroyed using concentrated acids (e.g., nitric acid, perchloric acid) and heat, leaving the inorganic elements in a solution that can be introduced into the AAS instrument. fortunejournals.com
Dry Ashing: The sample is heated to a high temperature in a muffle furnace to combust the organic components, leaving an inorganic ash that is then dissolved in acid. fortunejournals.comnih.gov
Once prepared, the sample solution is atomized, typically by a flame (Flame AAS) or an electrothermal graphite (B72142) furnace (GFAAS). GFAAS offers superior sensitivity, achieving sub-ng/mL detection limits, making it highly suitable for trace analysis of toxic heavy metals where permissible levels are very low. nih.gov The instrument measures the absorbance of a characteristic wavelength of light by the atom cloud, which is proportional to the concentration of that specific element in the sample. nih.govresearchgate.net
Table 2: AAS for Impurity Analysis
| Parameter | Description | Reference |
|---|---|---|
| Analyte Type | Trace elements (e.g., heavy metals like Lead) | fao.org |
| Purpose | Purity testing and quality control of this compound | fao.org |
| Sample Preparation | Wet digestion or Dry Ashing | fortunejournals.comnih.gov |
| Atomization Techniques | Flame AAS or Graphite Furnace AAS (GFAAS) | nih.gov |
| Key Advantage | High sensitivity for determining elemental impurities at very low concentrations | nih.gov |
Electrochemical and Titrimetric Approaches
Voltammetric Analysis of Redox Behavior
Voltammetric methods, particularly cyclic voltammetry (CV), are employed to study the redox behavior of quinine. These techniques provide insights into the oxidation and reduction mechanisms of the molecule and can be adapted for quantitative analysis. The electrochemical profiling of quinine on a bare carbon graphite electrode in a sulfuric acid supporting electrolyte shows a quasi-reversible redox process. iosrjournals.org Oxidation peaks have been observed around +0.495 V, with corresponding reduction peaks at approximately +0.300 V and +0.015 V. iosrjournals.org The presence of multiple reduction peaks suggests the involvement of several redox centers within the molecule. iosrjournals.org
The performance of voltammetric analysis can be enhanced by modifying the surface of the working electrode. For example, using a bentonite-modified electrode can shift the redox potentials. iosrjournals.org More advanced approaches involve the development of novel electrochemical sensors, such as electrochemically pretreated pencil graphite electrodes, which offer advantages of simplicity, rapid response, and low cost for quinine determination. nih.gov Using techniques like differential pulse voltammetry (DPV) with boron-doped diamond electrodes, a reduction peak for quinine has been identified at -0.86 V (vs. Ag/AgCl). scientific.net Such methods have been developed to achieve low limits of detection, with values reported as 2 x 10⁻⁷ M and 0.62 µM. nih.govscientific.net
Iodometric and Bromatometric Titrations
Titrimetric methods offer classical, yet reliable, approaches for the quantification of quinine sulfate.
Iodometric titration provides a selective method for determining quinine sulfate, even in complex dosage forms. A recently developed method involves the N-oxidation of the quinuclidine (B89598) fragment of the quinine molecule using an oxidant like diperoxysebacic acid. The excess oxidant is then determined by reacting it with potassium iodide to liberate iodine. The liberated iodine is subsequently titrated with a standardized sodium thiosulfate (B1220275) solution using starch as an indicator. This indirect titration method is characterized by high selectivity, simplicity, and good accuracy, with a reported limit of quantification (LOQ) of 0.01 mg. researchgate.net
Bromatometric titrations are based on the reaction of bromine with the vinyl group present in the quinuclidine portion of the quinine molecule. This method, however, may not distinguish between quinine and its common impurity, dihydroquinine, which has an ethyl group instead of a vinyl group and thus does not react with bromine in the same manner. This difference in reactivity can be exploited for the specific analysis of related impurities.
Potentiometric Endpoint Determinations
Potentiometric titration is a valuable technique for the assay of quinine sulfate, where the endpoint of the titration is determined by measuring the change in potential of a suitable electrode. This method eliminates the subjective nature of color-based indicators and is easily automated.
For the assay of quinine sulfate in the bulk substance, the European Pharmacopoeia suggests a non-aqueous acid-base titration. The sample is dissolved in a mixture of chloroform (B151607) and acetic anhydride (B1165640) and titrated with a standardized solution of perchloric acid in acetic acid. The endpoint is determined potentiometrically using an appropriate electrode system, such as a glass-Ag/AgCl combination electrode. researchgate.net This approach allows for the accurate quantification of the basic nitrogen atoms in the quinine molecule. Potentiometry is also listed as a suitable method for the determination of quinine sulfate in pharmaceutical preparations like suppositories. nih.gov
Electrophoretic Separation Techniques
Capillary electrophoresis (CE) encompasses a family of powerful separation techniques that are highly effective for the analysis of ionic species like quinine. These methods are characterized by high efficiency, speed, and minimal sample consumption. Several modes of CE have been applied to the analysis of this compound.
Capillary Zone Electrophoresis (CZE) separates ions based on their charge-to-mass ratio. While effective for many analytes, standard CZE using simple aqueous phosphate buffers is often incapable of resolving quinine from its diastereomer, quinidine, due to their very similar physicochemical properties. nih.govresearchgate.net To achieve separation, the selectivity of the system must be enhanced. This is accomplished by incorporating an additive into the buffer that interacts differently with the two isomers. The addition of β-cyclodextrin to the running buffer introduces an additional chemical equilibrium (host-guest complexation), which provides sufficient selectivity to achieve complete resolution of quinine and quinidine. nih.govresearchgate.net
Micellar Electrokinetic Chromatography (MECC) is a modification of CE that allows for the separation of both charged and neutral analytes. wikipedia.orgijpsonline.com In MECC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. Separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org For the separation of quinine and quinidine, the addition of a small amount of an organic modifier, like 2-propanol, to the dodecyl sulfate-based micellar system has been shown to provide the necessary resolution. nih.gov MECC, coupled with detectors like laser-induced fluorescence (LIF), can achieve very low detection limits (e.g., 10 ng/mL), making it suitable for analysis in complex biological matrices. nih.govresearchgate.net
Synthesis and Structure Activity Relationship Sar Studies of Quinine Derivatives and Analogues
Rational Design and Synthetic Routes for Novel Quinine-Based Compounds
The rational design of new quinine-based compounds involves the strategic modification of its core structure to interact more effectively with biological targets. manchester.ac.ukbenthamscience.com This approach leverages an understanding of medicinal chemistry principles to guide the synthesis of derivatives with potentially improved therapeutic properties. manchester.ac.uknih.gov Key strategies include the covalent fusion of quinine (B1679958) with other pharmacophoric units to create hybrid compounds that may target multiple pharmacological pathways, potentially increasing effectiveness and reducing side effects. mdpi.com
A primary focus for the synthetic modification of quinine is the hydroxyl group at the C-9 position. This site is readily accessible for acylation and esterification reactions, allowing for the introduction of a wide variety of functional groups. nih.gov
An efficient method for producing quinine esters involves the acylation of quinine with various acid chlorides in a solvent like dichloromethane (B109758) in the presence of triethylamine. nih.gov This method has been successfully used to synthesize esters with high yields (>80%) without the need for extensive purification. nih.gov For example, quinine chloroacetate (B1199739) can be synthesized by the acylation of quinine with chloroacetyl chloride in diethyl ether. mdpi.comresearchgate.net This derivative then serves as a versatile intermediate for further modifications. mdpi.com
Researchers have also prepared derivatives of quinine with fatty acids, including both saturated and polyunsaturated ones. nih.gov The synthesis of these fatty acid esters demonstrates the versatility of the C-9 hydroxyl group for creating a library of compounds with varying lipophilicity and steric properties. nih.gov
Table 1: Examples of Acylation/Esterification Reactions of Quinine
| Reactant | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Quinine | Chloroacetyl chloride | Quinine chloroacetate | 76% | mdpi.com |
| Quinine | Cinchophen acid chloride | Cinchophene ester | 88% | mdpi.com |
| Quinine | Various acid chlorides | Esters (e.g., with isoxazole (B147169), pyridine (B92270) fragments) | 86-91% | nih.gov |
Beyond simple esterification, various heterocyclic and aliphatic moieties have been introduced to the quinine scaffold to explore new chemical space and biological activities.
A common strategy involves using a linker to attach new substituents. For instance, the previously synthesized quinine chloroacetate can react with amines like piperidine (B6355638) or anabasine (B190304) to form quinine-piperidine and quinine-anabasine conjugates. mdpi.comdoaj.org This approach utilizes a chloroacetate linker to covalently bond the heterocyclic units to the quinine molecule. mdpi.com
Another powerful technique is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click" chemistry reaction. researchgate.net This methodology has been employed to construct 1,2-azolyltriazole quinine derivatives. The process involves reacting O-propargylquinine with azidomethyl-1,2-azoles to form a stable triazole linker between the quinine and the heterocyclic fragment. mdpi.com This method is highly efficient for modifying complex natural products. researchgate.net
Furthermore, the quinuclidine (B89598) alkene of the Cinchona alkaloids, including quinine, has been modified through the Heck reaction. nih.gov This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl groups, tolerating a range of substitutions on the aryl bromide reactant, including both electron-poor and electron-rich functional groups. nih.gov
Correlation of Structural Modifications with In Vitro Biological Activities
The synthesis of diverse quinine derivatives allows for the systematic investigation of structure-activity relationships (SAR). By correlating specific structural changes with in vitro biological data, researchers can identify key molecular features responsible for therapeutic activity.
Derivatives of quinine have been tested for a range of biological activities, including antibacterial, antifungal, antimalarial, and cytotoxic properties. mdpi.commnba-journal.com
Antimalarial and Cytotoxic Activity: Derivatives of quinine with fatty acids showed moderate antimalarial activity against Plasmodium falciparum when compared to quinine itself. nih.gov Interestingly, the activity was not dependent on whether the fatty acyl group was saturated or unsaturated. nih.gov However, these same derivatives exhibited significantly higher cytotoxicity against a mammary tumor cell line (FM3A) than the parent quinine molecule. nih.gov An acetyl derivative, having the shortest acyl group, was found to have the highest selectivity in this study. nih.gov Derivatives synthesized via the Heck reaction also showed improved activity against chloroquine-resistant (CQR) malaria, with several compounds exhibiting IC50 values below 200 nM. nih.gov
Antibacterial Activity: The introduction of specific heterocyclic fragments has been shown to confer potent antibacterial properties. Esters of quinine containing isoxazole and pyridine fragments demonstrated the most pronounced antibacterial activity in one study. nih.gov Similarly, previous research on 1,2-azole and pyridine acyl derivatives of quinine indicated a high level of antibacterial activity, particularly against Staphylococcus aureus. mdpi.com Quaternization of quinine esters to form pyridinium (B92312) salts can also increase antibacterial activity against several Gram-positive and Gram-negative strains. nih.gov
The following table summarizes the observed in vitro activities for selected quinine derivatives.
Table 2: In Vitro Biological Activities of Selected Quinine Derivatives
| Derivative Class | Structural Modification | Biological Activity | Target Organism/Cell Line | Key Finding | Reference |
|---|---|---|---|---|---|
| Fatty Acid Esters | Esterification at C-9 with fatty acids | Antimalarial | Plasmodium falciparum | Moderate activity, not dependent on saturation. | nih.gov |
| Fatty Acid Esters | Esterification at C-9 with fatty acids | Cytotoxicity | FM3A (mammary tumor cell line) | Significantly higher cytotoxicity than quinine. | nih.gov |
| Heck Reaction Products | Aryl groups at the quinuclidine alkene | Antimalarial | Chloroquine-resistant P. falciparum | Several derivatives had IC50 < 200 nM. | nih.gov |
| Isoxazole/Pyridine Esters | Esterification at C-9 with isoxazole and pyridine fragments | Antibacterial | Various bacteria | Most pronounced antibacterial activity in the series. | nih.gov |
Comprehensive Spectroscopic and Crystallographic Characterization of Derivatives
The confirmation of the chemical structures of newly synthesized quinine derivatives is essential for establishing a reliable SAR. A suite of analytical techniques is employed for this purpose.
The identification of synthesized compounds relies heavily on spectroscopic methods. nih.gov These include:
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure, confirming the successful addition of substituents and the integrity of the quinine scaffold. eurjchem.com
Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule, such as the appearance of ester carbonyl stretches after acylation. nih.gov
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the new derivatives, confirming their elemental composition. nih.gov
In addition to spectroscopic analysis, crystallographic methods are crucial for understanding the three-dimensional arrangement of atoms and the solid-state properties of the compounds. Techniques such as X-ray Powder Diffractometry (XRPD) and Fourier Transform Infrared Spectroscopy (FT-IR) have been used to identify and characterize different crystal forms (polymorphs and solvatomorphs) of quinine sulfate (B86663). scirp.orgresearchgate.net For novel derivatives, single-crystal X-ray diffraction can provide unambiguous structural determination, revealing precise bond lengths, angles, and stereochemistry. eurjchem.com This detailed structural information is invaluable for understanding how the molecule might interact with its biological target.
Q & A
Basic Research Questions
Q. How can researchers verify the purity and identity of quinine sulfate dihydrate in laboratory settings?
- Methodological Answer: Purity and identity are typically assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS). For example, HPLC retention times and UV-Vis absorption spectra (e.g., peak at ~345 nm) can be compared against USP reference standards . Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy, focusing on stereochemical centers (e.g., 8α,9R configuration) and molecular formula validation (C₄₀H₅₄N₄O₁₀S) .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer: Long-term stability requires storage at temperatures < -15°C in airtight, light-protected containers (e.g., brown glass bottles). Purity degradation (>1% loss) may occur at ambient temperatures due to hygroscopicity and photolytic decomposition. Periodic re-analysis via loss-on-drying tests (target ≤1.0%) is recommended .
Q. How should researchers prepare standardized solutions of this compound for spectroscopic assays?
- Methodological Answer: Dissolve the compound in 0.1 N HCl or perchloric acid for UV-Vis or fluorescence studies. For fluorimetric standards, prepare a 40 µg/mL solution in 0.1 N HClO₄ and validate using emission spectra (375–675 nm). Ensure pH consistency to avoid shifts in optical properties .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported purity ranges (90–99% vs. >99%) for this compound?
- Methodological Answer: Discrepancies may arise from differences in synthesis routes or analytical protocols. Researchers should:
- Cross-validate purity using orthogonal methods (e.g., HPLC, elemental analysis, and Karl Fischer titration for water content).
- Compare results against certified reference materials (e.g., NIST SRM 936) .
- Assess residual solvents or counterions (e.g., sulfate) via ion chromatography .
Q. How does this compound function as a corrosion inhibitor for carbon steel in acidic environments?
- Methodological Answer: Electrochemical studies (potentiodynamic polarization, EIS) show that adsorption of quinine molecules on metal surfaces forms a protective layer. Experimental protocols include:
- Preparing 1.5 mol/L HCl solutions with varying inhibitor concentrations.
- Measuring corrosion rates via Tafel plots and impedance Nyquist diagrams.
- Validating adsorption mechanisms using UV-Vis spectrophotometry to monitor inhibitor-metal interactions .
Q. What methodologies ensure reproducible results when using this compound as a spectrofluorimetric standard?
- Methodological Answer: Calibration requires:
- Temperature control (25°C) to minimize thermal quenching.
- Acidic solvent systems (0.1 N HClO₄) to stabilize fluorescence intensity.
- Wavelength-specific validation (e.g., excitation at 350 nm, emission at 450 nm).
- Regular cross-checks against NIST-certified standards to account for batch-to-batch variability .
Q. How can researchers mitigate photodegradation effects during long-term optical studies of this compound?
- Methodological Answer: Implement light-sensitive protocols:
- Use amber glassware or light-blocking enclosures.
- Monitor degradation kinetics via periodic UV-Vis scans (e.g., absorbance at 345 nm).
- Add antioxidants (e.g., ascorbic acid) in aqueous solutions to reduce radical-mediated decomposition .
Methodological Notes
- Contradiction Handling: reports 90–99% purity, while cites >99%. Researchers should prioritize batch-specific certificates of analysis (CoA) and validate internally using USP/BP pharmacopeial methods .
- Safety Protocols: Despite low acute toxicity (LD₅₀ data unavailable), handle with nitrile gloves and NIOSH-approved respirators to avoid mucosal irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
